2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt

Salt selection Aqueous solubility Formulation

Analytical laboratories require certified reference standards for glycopyrrolate (NVA237) impurity profiling per ICH Q3A/B. This compound is a known process impurity from etherification side reactions. • Use as impurity reference standard for HPLC method validation and batch release testing. • Sodium salt form ensures >10 mg/mL aqueous solubility, enabling direct stock preparation in water or buffer without DMSO carryover artifacts. • Pre-formed sodium carboxylate facilitates direct amide coupling for indazole-based kinase inhibitor parallel library synthesis.

Molecular Formula C13H15NaO3
Molecular Weight 242.25 g/mol
CAS No. 39773-76-7
Cat. No. B1456352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt
CAS39773-76-7
Molecular FormulaC13H15NaO3
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(C2=CC=CC=C2)C(=O)[O-].[Na+]
InChIInChI=1S/C13H16O3.Na/c14-13(15)12(10-6-2-1-3-7-10)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15);/q;+1/p-1
InChIKeyKOUDKNMFBIZXFV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentyloxy)-2-phenylacetic Acid, Sodium Salt: Properties & Procurement


2-(Cyclopentyloxy)-2-phenylacetic acid, sodium salt (CAS 39773-76-7; synonym: sodium (cyclopentyloxy)(phenyl)acetate; molecular formula: C₁₃H₁₅NaO₃; MW: 242.25 g/mol) is a sodium carboxylate salt derived from an α-substituted phenylacetic acid scaffold . The compound features a phenyl ring and a cyclopentyl ether moiety on the alpha-carbon of the acetate group, conferring distinct lipophilicity and reactivity profiles compared to the parent free acid or related hydroxyl analogs . Commercial sources commonly offer the compound at ≥95% purity .

2-(Cyclopentyloxy)-2-phenylacetic Acid Sodium Salt: Generic Substitution Risks


Generic substitution among α-substituted phenylacetic acid derivatives is unsupported due to substantial differences in physicochemical properties, salt form, and validated applications. The sodium salt (CAS 39773-76-7) exhibits aqueous solubility and handling characteristics distinct from the free acid form (CAS 39773-76-7, free acid) . Furthermore, structural divergence from the hydroxy analog α-cyclopentylmandelic acid (CPMA; CAS 427-49-6)—which possesses a hydroxyl rather than an ether oxygen—results in markedly different hydrogen-bonding capabilities, metabolic stability, and synthetic utility . Finally, the compound's established role as a specified impurity in glycopyrrolate (NVA237) manufacturing necessitates exact identity for regulatory compliance [1].

Quantitative Differentiation: 2-(Cyclopentyloxy)-2-phenylacetic Acid Sodium Salt


Sodium Salt vs. Free Acid: Physicochemical Differentiation

The sodium salt form (CAS 39773-76-7) is a distinct chemical entity from the corresponding free acid (CAS not assigned; C₁₃H₁₆O₃, MW 220.26). The presence of the sodium counterion confers aqueous solubility (>10 mg/mL in water or buffered saline) compared to the free acid, which exhibits poor aqueous solubility (<0.1 mg/mL in water) . This salt form is essential for applications requiring aqueous compatibility, such as in vitro assays or formulation studies, whereas the free acid would require organic co-solvents .

Salt selection Aqueous solubility Formulation Procurement

Structural Differentiation from CPMA for Impurity Profiling

This compound (ether-linked cyclopentyl) is structurally distinct from α-cyclopentylmandelic acid (CPMA; CAS 427-49-6; hydroxy-linked cyclopentyl). CPMA is a primary starting material and degradation impurity in glycopyrrolate synthesis, whereas the target compound is a process-related impurity arising from etherification side reactions [1]. The two compounds exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns, necessitating separate reference standards for accurate quantification .

Impurity profiling Glycopyrrolate Analytical reference Regulatory compliance

Building Block for Indazole Kinase Inhibitors

This compound serves as a key intermediate for the preparation of indazole compounds with kinase inhibitory activity . The α-cyclopentyloxy phenylacetate scaffold provides a versatile handle for amide or ester bond formation, enabling the construction of kinase inhibitor libraries . Compared to simpler phenylacetic acid derivatives lacking the cyclopentyl ether moiety, this compound introduces steric bulk and lipophilicity that can enhance target binding and metabolic stability in lead optimization campaigns [1].

Kinase inhibitors Indazole Medicinal chemistry Building block

Vendor Purity Comparison for Procurement

Commercial availability of this compound includes multiple purity grades. Sigma-Aldrich/Combi-Blocks offers the sodium salt at 98% purity, suitable for demanding analytical and medicinal chemistry applications . Alternative vendors supply the compound at 95% purity . The 3% absolute purity difference may impact the reliability of quantitative assays, particularly in impurity profiling where low-level detection is critical. Procurement should align purity grade with intended application risk tolerance.

Purity specification Vendor comparison Analytical QC Procurement

2-(Cyclopentyloxy)-2-phenylacetic Acid Sodium Salt: Applications


Glycopyrrolate (NVA237) Impurity Reference Standard

Analytical laboratories in pharmaceutical manufacturing require this compound as a certified reference standard for impurity profiling during glycopyrrolate (NVA237) production. The compound is a known process-related impurity arising from etherification side reactions [1]. Its use enables accurate quantification and method validation to meet ICH Q3A/B regulatory guidelines.

Indazole Kinase Inhibitor Synthesis Building Block

Medicinal chemistry teams can employ this sodium salt as a versatile α-substituted phenylacetate building block for constructing indazole-based kinase inhibitors [1]. The pre-formed sodium carboxylate facilitates direct amide coupling without an in situ deprotonation step, streamlining parallel library synthesis.

Aqueous-Compatible Reagent for In Vitro Assays

Researchers requiring aqueous solubility for cell-based or biochemical assays should select the sodium salt form over the free acid [1]. The enhanced aqueous solubility (>10 mg/mL) enables direct preparation of stock solutions in water or buffered saline, reducing DMSO carryover and solvent-related artifacts.

Lipophilic Scaffold for Lead Optimization

In drug discovery programs targeting CNS or intracellular kinases, the compound's cyclopentyl ether moiety confers higher lipophilicity (cLogP ~2.8) compared to phenylacetic acid (cLogP ~1.4) or the α-hydroxy analog CPMA (cLogP ~2.2) [1]. This property can be leveraged to improve membrane permeability and target engagement during lead optimization.

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